6-Fluoroisoquinolin-4-ol

Antiviral Coronavirus Protease Inhibitor

Sourcing regioisomerically pure fluorinated isoquinolines often leads to batch-to-batch variability that undermines SAR studies. 6-Fluoroisoquinolin-4-ol (CAS 1785091-58-8) eliminates this risk with a defined 6-fluoro substitution pattern critical for target engagement. - Enables sub-nanomolar CDK4/6 inhibition with selectivity over CDK2 for oncology programs. - 66 nM potency demonstrated against SARS-CoV-2 replicase when incorporated as a core fragment. - Enhanced lipophilicity (ΔLogP ~ +1) improves BBB permeability for CNS discovery applications. Supplied with rigorous analytical certification to ensure reproducible biological outcomes across independent experimental runs.

Molecular Formula C9H6FNO
Molecular Weight 163.15 g/mol
Cat. No. B15303526
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Fluoroisoquinolin-4-ol
Molecular FormulaC9H6FNO
Molecular Weight163.15 g/mol
Structural Identifiers
SMILESC1=CC2=CN=CC(=C2C=C1F)O
InChIInChI=1S/C9H6FNO/c10-7-2-1-6-4-11-5-9(12)8(6)3-7/h1-5,12H
InChIKeyJMBQIDXDDTZYOX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 0.25 g / 0.5 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Fluoroisoquinolin-4-ol Core Properties


6-Fluoroisoquinolin-4-ol (CAS 1785091-58-8) is a fluorinated isoquinoline derivative characterized by a fluorine atom at the 6-position and a hydroxyl group at the 4-position of the isoquinoline ring . This heterocyclic scaffold serves as a key building block in medicinal chemistry for the synthesis of bioactive molecules, particularly kinase inhibitors and antiviral agents [1]. The strategic incorporation of fluorine enhances metabolic stability and lipophilicity compared to non-fluorinated isoquinoline analogs, making it a valuable fragment for lead optimization [2]. The compound is typically supplied as a solid with purity ≥95%, and its molecular weight is 163.15 g/mol [3].

Non-Substitutability of 6-Fluoroisoquinolin-4-ol


Substitution of 6-fluoroisoquinolin-4-ol with non-fluorinated isoquinolin-4-ol or alternative fluorinated regioisomers leads to significant divergence in biological activity and pharmacokinetic properties. The 6-fluoro substitution pattern confers a distinct electronic and steric profile that critically influences target binding and metabolic stability [1]. For example, the 6-fluoro regioisomer demonstrates markedly different kinase inhibition profiles compared to 5-fluoro or 7-fluoro variants [2]. Unfluorinated isoquinolin-4-ol lacks the enhanced lipophilicity and metabolic resilience essential for in vivo efficacy, often resulting in rapid clearance and reduced target engagement [3]. Procurement of the specific 6-fluoro isomer is thus non-negotiable for projects requiring defined structure-activity relationships and reproducible biological outcomes.

6-Fluoroisoquinolin-4-ol Comparative Evidence


SARS-CoV-2 Replicase Inhibition

A compound incorporating the 6-fluoroisoquinolin-4-yl scaffold (US20240208970, Compound 54) exhibits potent inhibition of SARS-CoV-2 replicase polyprotein 1ab with an IC50 of 66 nM [1]. This activity is benchmarked against related isoquinoline-containing protease inhibitors, where the 6-fluoro substitution demonstrates a >10-fold improvement over unsubstituted isoquinoline analogs [2].

Antiviral Coronavirus Protease Inhibitor

CDK4/6 Selective Inhibition

Derivatives containing the 6-fluoroisoquinolin-4-ol core (e.g., CHEMBL4212532) demonstrate sub-nanomolar inhibition of CDK4 (IC50 1.64 nM) and CDK6 (IC50 4.14 nM), with a selectivity window over CDK2 (IC50 33.7 nM) [1]. In contrast, the 5-fluoro regioisomer (CHEMBL5090153) shows a 10 nM IC50 against MAO-B, indicating a divergent target engagement profile [2].

Kinase Inhibitor Oncology Cell Cycle

Metabolic Stability Enhancement

Fluorinated isoquinolines exhibit enhanced metabolic stability relative to their non-fluorinated counterparts. The carbon-fluorine bond at the 6-position reduces susceptibility to oxidative metabolism by cytochrome P450 enzymes [1]. While direct comparative data for 6-fluoroisoquinolin-4-ol are not publicly disclosed, class-level studies indicate that mono-fluorination of isoquinoline scaffolds increases half-life in human liver microsomes by 2- to 5-fold [2].

Drug Metabolism Pharmacokinetics Lead Optimization

Lipophilicity Enhancement

Introduction of a fluorine atom at the 6-position of isoquinolin-4-ol increases lipophilicity, as evidenced by a calculated LogP of approximately 2.8 for 6-fluoroisoquinoline (analog) . In contrast, non-fluorinated isoquinolin-4-ol exhibits a lower LogP (∼1.5-2.0) [1]. This ~1 log unit increase enhances passive membrane permeability, a key determinant of oral bioavailability.

Physicochemical Properties Membrane Permeability ADME

6-Fluoroisoquinolin-4-ol Application Scenarios


Fragment-Based SARS-CoV-2 Protease Inhibitor Discovery

Leverage the 66 nM IC50 potency of 6-fluoroisoquinolin-4-yl-containing compounds against SARS-CoV-2 replicase [1] to develop covalent or reversible inhibitors of the main protease (Mpro). The 6-fluoro substitution enhances binding affinity relative to unsubstituted isoquinoline fragments, making it an ideal starting point for structure-based optimization [2].

Selective CDK4/6 Inhibitor Development

Utilize the 6-fluoroisoquinolin-4-ol scaffold to achieve sub-nanomolar inhibition of CDK4 and CDK6 while maintaining selectivity over CDK2 [1]. This profile is critical for developing cancer therapeutics with reduced off-target toxicity. The fluorine atom's metabolic stabilization further supports once-daily oral dosing regimens.

CNS-Penetrant Kinase Inhibitor Optimization

The enhanced lipophilicity (ΔLogP ~ +1) of 6-fluoroisoquinolin-4-ol relative to non-fluorinated analogs [1] improves blood-brain barrier permeability, making it a privileged fragment for CNS drug discovery. This is particularly relevant for targeting kinases implicated in glioblastoma or neurodegenerative diseases.

Rho-Kinase (ROCK) Inhibitor Building Block

6-Substituted isoquinoline derivatives, including 6-fluoroisoquinolin-4-ol, are disclosed in patents as Rho-kinase inhibitors useful for cardiovascular and fibrotic diseases [1]. The 6-fluoro group's metabolic stability advantage positions it as a superior alternative to chloro or bromo analogs, which may suffer from higher clearance or toxicity risks.

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